2-Methoxy-2-(3-methoxyphenyl)acetic acid
Description
Contextualization of Alpha-Substituted Phenylacetic Acids in Synthetic Organic Chemistry
Alpha-substituted phenylacetic acids are a prominent subclass of substituted acetic acids, characterized by a phenyl ring and another substituent on the alpha-carbon. These compounds are of considerable interest in synthetic organic chemistry due to their role as versatile intermediates in the preparation of more complex molecules. For instance, methoxyphenylacetic acids, such as the ortho, meta, and para isomers, are recognized as important intermediates in the manufacturing of pharmaceuticals and pesticides. chembk.com Their structural framework is a key component in a variety of biologically active compounds.
The presence of a substituent on the alpha-carbon can introduce a chiral center, leading to the existence of enantiomers. This is particularly significant in the development of pharmaceuticals, where different enantiomers of a drug can have vastly different biological effects. Chiral alpha-substituted phenylacetic acids, such as α-methoxyphenylacetic acid (AMPA), are utilized as chiral resolving agents and for determining the enantiomeric purity of other molecules using techniques like NMR spectroscopy.
Structural Features and Stereochemical Considerations of 2-Methoxy-2-(3-methoxyphenyl)acetic acid
The chemical structure of this compound, as its name implies, features a phenyl ring substituted with a methoxy (B1213986) group at the meta position. Crucially, the alpha-carbon of the acetic acid moiety is substituted with a second methoxy group. This substitution at the alpha-position renders the carbon atom a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images, or enantiomers (R and S forms).
Physicochemical Properties
Detailed experimental physicochemical data for this compound is not currently published. However, properties can be estimated based on its structure and comparison with related compounds.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | N/A |
| Molecular Weight | 196.20 g/mol | N/A |
| Melting Point | Not Available | N/A |
| Boiling Point | Not Available | N/A |
| Solubility | Not Available | N/A |
For comparison, the physicochemical properties of the related, non-alpha-substituted isomers are well-documented:
Physicochemical Properties of Isomeric Methoxyphenylacetic Acids
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-(2-Methoxyphenyl)acetic acid | 93-25-4 | C₉H₁₀O₃ | 166.17 | 120-125 sigmaaldrich.comtcichemicals.com |
| 2-(3-Methoxyphenyl)acetic acid | 1798-09-0 | C₉H₁₀O₃ | 166.17 | 71-73 chembk.com |
| 2-(4-Methoxyphenyl)acetic acid | 104-01-8 | C₉H₁₀O₃ | 166.17 | 85-87 |
Spectroscopic Data
Specific spectroscopic data for this compound is not found in the surveyed literature. Hypothetically, its spectra would exhibit characteristic signals corresponding to its functional groups. For instance, its ¹H NMR spectrum would be expected to show signals for the two methoxy groups, the aromatic protons, and the alpha-proton. Its ¹³C NMR spectrum would show corresponding carbon signals, and its mass spectrum would have a molecular ion peak corresponding to its molecular weight.
The mass spectrum for the trimethylsilyl (B98337) (TMS) derivative of the related 2-Methoxyphenylacetic acid is available and provides some insight into fragmentation patterns. nist.gov
Overview of Research Gaps and Objectives for this compound
A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While its isomers and other alpha-substituted phenylacetic acids have been studied, this particular molecule appears to be largely uncharacterized.
The primary research objectives for this compound would therefore be:
Synthesis: Developing a reliable and efficient synthetic route to produce the compound. A potential approach could involve the alpha-hydroxylation of 2-(3-methoxyphenyl)acetic acid, followed by methylation of the resulting hydroxyl group.
Characterization: Full characterization of the synthesized compound using modern analytical techniques, including NMR spectroscopy (¹H, ¹³C), mass spectrometry, and infrared spectroscopy, to confirm its structure.
Physicochemical Properties: Experimental determination of its key physicochemical properties, such as melting point, boiling point, and solubility in various solvents.
Chiral Resolution: As the molecule is chiral, a crucial step would be the separation of its enantiomers. This would allow for the investigation of the specific properties of the R and S forms.
Exploration of Applications: Once characterized, the compound could be screened for potential applications, for example, as a novel chiral building block or resolving agent in organic synthesis, or for potential biological activity, given the known bio-significance of related structures.
The lack of data on this compound presents an opportunity for new research to contribute to the broader understanding of alpha-substituted phenylacetic acids and their potential uses.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-2-(3-methoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-5-3-4-7(6-8)9(14-2)10(11)12/h3-6,9H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQJGHVSTUVGEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 Methoxy 2 3 Methoxyphenyl Acetic Acid
Retrosynthetic Analysis of 2-Methoxy-2-(3-methoxyphenyl)acetic acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthesis. youtube.comyoutube.comyoutube.com For this compound, the analysis begins by identifying the key chemical bonds that can be disconnected.
A primary disconnection is the carboxylic acid group, which can be formed from a precursor like an ester or a nitrile through functional group interconversion (FGI). An ester, such as a methyl or ethyl ester, is a common precursor that can be hydrolyzed in the final step of the synthesis. youtube.com
The next critical disconnection is at the chiral α-carbon. Two main bond-breaking strategies can be considered:
C-C Bond Disconnection: This approach disconnects the bond between the α-carbon and the 3-methoxyphenyl (B12655295) ring. This leads to a synthon representing a methoxyacetic acid ester cation and a 3-methoxyphenyl anion (or equivalent nucleophile, like a Grignard or organolithium reagent).
C-O Bond Disconnection: This strategy involves breaking the bond between the α-carbon and the methoxy (B1213986) group. This retrosynthetic step is less common for this type of molecule but could conceptually lead to an α-hydroxy-α-(3-methoxyphenyl)acetic acid derivative, which would then need to be methylated.
A more practical and common disconnection strategy involves breaking the C-C bond alpha to the carbonyl group. This leads back to a key intermediate, such as an α-halo ester, which can then be coupled with a suitable organometallic reagent derived from 3-methoxybromobenzene. Alternatively, one can envision building the molecule from 3-methoxyphenylacetonitrile or a related derivative.
Classical Approaches to Alpha-Methoxy Arylacetic Acids
Classical synthetic methods provide foundational routes to arylacetic acids. These approaches are often robust and scalable, though they may not offer stereochemical control.
A prevalent strategy for synthesizing carboxylic acids involves the hydrolysis of their corresponding esters. libretexts.org This reaction can be catalyzed by either acid or base. orgoreview.com In this two-step approach, an ester of this compound is first synthesized, and then it is converted to the final carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification): This is the most common method, typically involving reagents like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or methanol. masterorganicchemistry.com The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the ester's carbonyl carbon. masterorganicchemistry.com An acidic workup is then required to protonate the resulting carboxylate salt to yield the final carboxylic acid. masterorganicchemistry.com
Acid-Catalyzed Hydrolysis: This method is the reverse of Fischer esterification. libretexts.org It is typically carried out by heating the ester in an aqueous solution with a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and using a large excess of water can drive it toward the formation of the carboxylic acid. orgoreview.com
The synthesis of the precursor ester, for instance, methyl 2-methoxy-2-(3-methoxyphenyl)acetate, can be achieved by reacting methyl 2-bromo-2-(3-methoxyphenyl)acetate with sodium methoxide. The subsequent hydrolysis would then yield the target acid.
Carbonylation reactions introduce a carbonyl group (C=O) into a molecule and are a powerful method for synthesizing carboxylic acids and their derivatives. Palladium-catalyzed carbonylation of benzyl (B1604629) halides is a well-established method for producing arylacetic acids. nih.govacs.org
This approach could be adapted to synthesize the target molecule. A potential route would start with 1-(chloromethyl)-3-methoxybenzene. The carbonylation of this benzyl chloride derivative in the presence of carbon monoxide (CO) and a palladium catalyst would yield the corresponding arylacetic acid. fao.org However, to obtain the α-methoxy substituent, the starting material would need to be 1-(1-chloro-1-methoxy-methyl)benzene, which is a more complex substrate. The reaction conditions, including the choice of palladium catalyst, ligands, base, and solvent, are crucial for achieving high yields. nih.gov Formates can sometimes be used as a CO surrogate, making the procedure less hazardous. fao.orgrsc.org
Asymmetric Synthesis of this compound
Since the α-carbon of this compound is a stereocenter, the molecule exists as a pair of enantiomers. Asymmetric synthesis aims to produce one of these enantiomers selectively, which is crucial for applications in fields like pharmaceuticals.
Several strategies exist to control the stereochemistry at the α-carbon. These include using chiral catalysts, chiral reagents, or chiral auxiliaries. Chiral auxiliaries are a reliable and widely used method for establishing stereocenters. nih.gov
A chiral auxiliary is a chiral compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org Two of the most successful classes of chiral auxiliaries for the synthesis of α-substituted carboxylic acids are Evans oxazolidinones and pseudoephedrine amides.
Evans Oxazolidinone Auxiliaries:
Developed by David A. Evans, these auxiliaries are typically derived from amino acids. santiago-lab.comresearchgate.net The synthesis using an Evans auxiliary would involve the following steps:
Acylation: The chiral oxazolidinone is acylated with an appropriate acid chloride, such as methoxyacetyl chloride, to form a chiral N-acyloxazolidinone. santiago-lab.com
Enolate Formation and Alkylation: The N-acyloxazolidinone is treated with a strong base like lithium diisopropylamide (LDA) to form a stereochemically defined Z-enolate. researchgate.net The conformation of this enolate is fixed by chelation with the lithium ion, and the bulky substituent on the auxiliary blocks one face of the enolate. santiago-lab.com Subsequent reaction with an electrophile, in this case, 3-methoxybenzyl bromide, occurs from the less sterically hindered face, leading to a highly diastereoselective alkylation.
Auxiliary Cleavage: The chiral auxiliary is then cleaved, typically through hydrolysis with lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to yield the enantiomerically enriched this compound. wikipedia.org
Table 1: Representative Conditions for Evans Auxiliary-Mediated Alkylation This table shows typical conditions for the alkylation step in a synthesis using an Evans auxiliary, based on analogous reactions.
| Step | Reagents & Conditions | Typical Yield | Diastereomeric Ratio (d.r.) | Reference |
| Enolate Formation | N-acyloxazolidinone, LDA or NaHMDS, THF, -78 °C | - | >99:1 (Z:E) | researchgate.net |
| Alkylation | Benzyl bromide, -78 °C to 0 °C | High | >95:5 | wikipedia.orgresearchgate.net |
| Auxiliary Cleavage | LiOH, H₂O₂, THF/H₂O | High | - | wikipedia.org |
Pseudoephedrine Amides:
As demonstrated by Andrew G. Myers, pseudoephedrine, an inexpensive and readily available chiral amino alcohol, can be used as an effective chiral auxiliary. caltech.educaltech.edu The synthetic sequence is similar to that of the Evans auxiliary:
Amide Formation: Pseudoephedrine is reacted with a carboxylic acid or its derivative (e.g., methoxyacetyl chloride) to form a stable amide. wikipedia.org
Diastereoselective Alkylation: The amide is deprotonated with a strong base like LDA in the presence of lithium chloride (LiCl) to form a rigid (Z)-enolate. wikipedia.org The lithium cation chelates to both the enolate oxygen and the hydroxyl oxygen of the auxiliary, creating a conformationally locked intermediate. caltech.edu Alkylation with 3-methoxybenzyl bromide then proceeds with high diastereoselectivity.
Amide Cleavage: The resulting diastereomerically pure amide can be hydrolyzed under acidic or basic conditions to afford the target carboxylic acid with high enantiomeric purity. nih.gov The pseudoephedrine auxiliary can be recovered and reused. nih.gov
Table 2: Diastereoselective Alkylation using Pseudoephedrine Amide This table presents data for the alkylation of pseudoephedrine propionamide (B166681) with various alkyl halides, demonstrating the high diastereoselectivity of this method.
| Alkyl Halide | Product Yield | Diastereomeric Ratio (d.r.) |
| Benzyl bromide | 99% | 99:1 |
| Ethyl iodide | 97% | 98:2 |
| Isopropyl iodide | 84% | >99:1 |
| (Data adapted from analogous reactions reported in literature) harvard.edu |
Enantioselective Methodologies for Chiral Alpha-Carbon Centers
Asymmetric Catalysis (e.g., Phase-Transfer Catalysis)marquette.edu
The direct asymmetric synthesis of this compound via asymmetric phase-transfer catalysis (PTC) is not extensively detailed in readily available scientific literature. However, the principles of asymmetric PTC represent a powerful strategy for the enantioselective synthesis of α-aryl carboxylic acids.
Asymmetric PTC involves the use of a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from cinchona alkaloids or a chiral biphenyl (B1667301) compound, to shuttle a reactant between an aqueous and an organic phase. uni-giessen.denorthwestern.eduillinois.edu In the context of synthesizing the target molecule, a plausible conceptual approach would involve the asymmetric alkylation of a precursor. The general mechanism enhances the reactivity of an anion in the organic phase where it can react enantioselectively. illinois.edu The catalyst forms a chiral ion pair with a prochiral enolate, directing the approach of an electrophile to create the desired stereocenter. The advantages of PTC include mild reaction conditions, the use of inexpensive reagents like aqueous sodium or potassium hydroxide, and simplified product separation. illinois.edu
For a compound like this compound, a hypothetical asymmetric PTC synthesis could start from 3-methoxyphenylacetic acid. The chiral phase-transfer catalyst would facilitate the enantioselective introduction of the α-methoxy group. The success of such a reaction would heavily depend on the design of the chiral catalyst to effectively control the stereochemistry at the α-position. uni-giessen.denorthwestern.edu
Chiral Resolution Techniques for Racemic Mixturesmdpi.commarquette.edu
The resolution of racemic this compound is a critical step for obtaining enantiomerically pure forms. Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org While specific resolution data for this exact compound is not prominent in the searched literature, established methods like diastereomeric salt formation and chromatography are standard procedures for such separations. wikipedia.orgmdpi.com
Diastereomeric salt formation is a classical and widely used method for resolving racemic acids and bases on both laboratory and industrial scales. wikipedia.orgnii.ac.jp The process involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (the resolving agent). libretexts.org This reaction forms a pair of diastereomeric salts.
(rac)-2-Methoxy-2-(3-methoxyphenyl)acetic acid + (R)-Chiral Amine → [(R)-Acid·(R)-Base] + [(S)-Acid·(R)-Base]
Because diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. nii.ac.jplibretexts.org One diastereomeric salt will typically crystallize preferentially from a suitable solvent, while the other remains in the mother liquor. After separation, the pure diastereomeric salt is treated with a strong acid to decompose the salt, thereby liberating the desired pure enantiomer of the carboxylic acid and recovering the resolving agent. libretexts.org The choice of the chiral resolving agent (e.g., brucine, (S)-1-phenylethylamine, or cinchonidine) and the crystallization solvent is crucial for efficient separation and high yield. nii.ac.jprsc.org The crystal packing and intermolecular interactions, such as hydrogen bonds, play a significant role in the chiral recognition and crystallization process. rsc.org
Chromatographic techniques offer a powerful alternative for the separation of enantiomers and can be applied either directly or indirectly. mdpi.com
Indirect Method: In this approach, the racemic mixture of this compound is first derivatized with a chiral agent to form a mixture of diastereomers. These diastereomers can then be separated using standard, achiral chromatography techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), as they will have different retention times on the column. mdpi.com For instance, enantiomers of the related α-methoxyphenylacetic acid have been resolved by GC after derivatization. researchgate.net
Direct Method: Direct chiral chromatography involves the use of a chiral stationary phase (CSP). The enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and thus separation. mdpi.com HPLC with a CSP is a very common and effective method for the analytical and preparative separation of chiral compounds. amanote.com While specific HPLC methods for this compound are not detailed, methods developed for similar structures like 2-methoxy-2-(1-naphthyl)propanoic acid demonstrate the feasibility of this approach. rsc.org
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to create more environmentally benign and efficient processes. Key principles include atom economy, use of renewable feedstocks, catalysis, and avoidance of hazardous solvents and reagents.
While specific green synthesis routes for this exact molecule are not widely published, general strategies applied to similar aromatic carboxylic acids can be considered.
Catalysis: The use of catalytic methods, such as the asymmetric phase-transfer catalysis mentioned earlier, is inherently greener than using stoichiometric reagents. Catalysts are used in small amounts and can often be recycled, reducing waste. illinois.edu
Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild, aqueous conditions. For the synthesis of related compounds, enzymes have been used for resolution. For example, enzymatic resolution is a key strategy for producing chiral epoxides, which can be precursors to other chiral molecules. googleapis.com This approach avoids harsh chemicals and conditions.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, where three or more reactants combine in a single step, are excellent examples of atom-economical processes. mdpi.com A hypothetical green synthesis could involve a one-pot reaction from readily available starting materials like 3-methoxybenzaldehyde.
Safer Solvents and Reagents: Green chemistry encourages replacing hazardous organic solvents (like chlorinated hydrocarbons) with safer alternatives such as water, ethanol, or supercritical fluids. psu.edu Similarly, toxic reagents should be replaced where possible. For instance, some traditional syntheses of phenylacetic acids might use reagents that produce toxic byproducts like hydrogen sulfide, which could be avoided through alternative synthetic design. google.com A synthesis starting from 3-methoxymandelic acid using red phosphorus and hydroiodic acid would be an example of a less green route due to the reagents used. youtube.com
The development of a truly green synthesis for this compound would likely involve a combination of these principles, potentially using a biocatalytic step or a highly efficient catalytic asymmetric reaction from a simple, renewable precursor.
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidationthegoodscentscompany.comsdsu.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. thegoodscentscompany.comuq.edu.au By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. sdsu.edu For 2-Methoxy-2-(3-methoxyphenyl)acetic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment. nist.gov
¹H NMR spectroscopy identifies all unique proton environments within the molecule and provides information on their neighboring protons through spin-spin coupling. The expected proton signals for this compound are described below.
Aromatic Protons: The 3-methoxyphenyl (B12655295) group contains four aromatic protons. These would produce signals in the characteristic aromatic region of the spectrum, typically between δ 6.8 and 7.4 ppm. The substitution pattern would lead to complex splitting, likely resulting in a combination of doublets, triplets, or multiplets as the protons couple with their neighbors on the ring.
Methine Proton: A single proton is located on the α-carbon (the carbon at position 2 of the acetic acid chain). This proton is adjacent to three electron-withdrawing groups: the phenyl ring, a methoxy (B1213986) group, and a carboxylic acid group. Consequently, its signal is expected to be a singlet (having no adjacent protons) and shifted downfield.
Methoxy Protons: The structure contains two distinct methoxy (-OCH₃) groups: one attached to the aromatic ring and one to the α-carbon. These are in different chemical environments and would therefore appear as two separate sharp singlets, typically in the δ 3.0-4.0 ppm range.
Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) is highly deshielded and would appear as a broad singlet at a very downfield chemical shift, often greater than δ 10 ppm. This peak's broadness is due to hydrogen bonding and chemical exchange.
Table 1: Predicted ¹H NMR Signals for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Carboxylic Acid (-COOH) | > 10 | Broad Singlet | 1H |
| Aromatic (Ar-H) | ~ 6.8 - 7.4 | Multiplets | 4H |
| Methine (α-CH) | Downfield Singlet | Singlet | 1H |
| Methoxy (Ar-OCH₃) | ~ 3.0 - 4.0 | Singlet | 3H |
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, ten unique carbon signals are predicted.
Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is highly deshielded and would appear as a signal in the δ 170-180 ppm region.
Aromatic Carbons: The 3-methoxyphenyl ring has six aromatic carbons. Due to the meta-substitution, all six are chemically non-equivalent and would produce six distinct signals in the δ 110-160 ppm range. The carbons directly bonded to oxygen (C-3') and the acetic acid side chain (C-1') would have characteristic chemical shifts within this region.
Alpha-Carbon (Methine): The α-carbon, bonded to two oxygen atoms and the phenyl ring, would be found at a downfield position in the aliphatic region.
Methoxy Carbons: The two methoxy groups are chemically distinct and would therefore produce two separate signals, typically in the δ 50-60 ppm range.
Table 2: Predicted ¹³C NMR Signals for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-C =O) | ~ 170 - 180 |
| Aromatic (Ar-C) | ~ 110 - 160 |
| Alpha-Carbon (α-C) | Downfield Aliphatic |
COSY (COrrelation SpectroscopY): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this molecule, COSY would be instrumental in assigning the aromatic protons by revealing their coupling network around the phenyl ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (¹J-coupling). sdsu.edu It would be used to unambiguously link the signals in the ¹H NMR spectrum to their corresponding signals in the ¹³C NMR spectrum. For example, it would connect the methine proton to the α-carbon and each methoxy proton signal to its respective methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically two or three bonds, ²J or ³J). sdsu.eduyoutube.com HMBC is vital for connecting the different fragments of the molecule. Key correlations would include:
The methine proton (α-H) showing a correlation to the carbonyl carbon, the carbons of the phenyl ring, and the carbon of the α-methoxy group.
The aromatic methoxy protons showing a correlation to the aromatic carbon at the C-3' position.
The aromatic protons showing correlations to nearby carbons, confirming the substitution pattern.
Infrared (IR) and Raman Spectroscopy for Functional Group Identificationthegoodscentscompany.compressbooks.pub
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes. youtube.comresearchgate.net
The IR spectrum of this compound would be expected to show several characteristic absorption bands:
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. libretexts.org
C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups would be observed just below 3000 cm⁻¹. libretexts.org
C=O Stretch: A very strong and sharp peak between 1700 and 1760 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. libretexts.org
C=C Stretch: Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region. vscht.cz
C-O Stretch: Strong bands in the fingerprint region (1000-1300 cm⁻¹) would correspond to the C-O stretching of the ether and carboxylic acid functionalities.
Raman spectroscopy would provide complementary data, often showing strong signals for the non-polar C=C aromatic ring bonds and the carbon backbone, which may be weak in the IR spectrum. researchgate.net
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Aromatic | C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic (Methoxy) | C-H Stretch | 2850 - 2960 | Medium |
| Carbonyl | C=O Stretch | 1700 - 1760 | Strong, Sharp |
| Aromatic | C=C Stretch | 1450 - 1600 | Variable |
Mass Spectrometry for Molecular Weight and Fragmentation Analysisuq.edu.aunist.gov
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. researchgate.netdocbrown.info
For this compound (C₁₀H₁₂O₄), the molecular ion peak (M⁺•) would be observed at an m/z corresponding to its molecular weight (nominal mass: 196 amu). The fragmentation pattern would arise from the cleavage of the molecular ion at its weakest bonds. Key expected fragmentation pathways include:
Loss of a methoxy radical (•OCH₃, 31 Da) from the α-carbon.
Loss of the carboxylic acid group as a •COOH radical (45 Da).
Cleavage of the bond between the α-carbon and the phenyl ring, potentially forming a [C₈H₉O₃]⁺ fragment or a [C₇H₇O]⁺ fragment (m/z 107).
Table 4: Potential Mass Spectrometry Fragments for this compound
| Fragment | Description | Predicted m/z |
|---|---|---|
| [C₁₀H₁₂O₄]⁺• | Molecular Ion | 196 |
| [C₉H₉O₃]⁺ | Loss of •OCH₃ | 165 |
| [C₉H₁₁O₂]⁺ | Loss of •COOH | 151 |
High-Resolution Mass Spectrometry (HRMS) measures the m/z value to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of the exact elemental formula of the ion. The calculated exact mass for the molecular formula C₁₀H₁₂O₄ is 196.0736 Da. An experimental HRMS measurement of the molecular ion that matches this value would serve as definitive proof of the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
X-ray Crystallography for Solid-State Structure Determination
No published single-crystal X-ray diffraction data for this compound is available in the searched databases. This technique is crucial for unambiguously determining the three-dimensional arrangement of atoms and molecules in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
For context, crystallographic data is available for related isomers such as 2-(2-methoxyphenyl)acetic acid. researchgate.net In the structure of this isomer, the molecule crystallizes in the orthorhombic space group Pbca, and the analysis reveals details about its molecular conformation and hydrogen bonding patterns. researchgate.net Similarly, data for derivatives like 2-(3-Bromo-4-methoxyphenyl)acetic acid shows how substituents influence crystal packing and electronic properties. nih.gov However, this information cannot be extrapolated to definitively describe the solid-state structure of this compound.
Chiral Analysis Techniques
This compound possesses a chiral center at the alpha-carbon, meaning it can exist as two non-superimposable mirror images (enantiomers). The separation and characterization of these enantiomers are critical in many scientific fields. However, specific methods for this compound are not documented.
Chiral High-Performance Liquid Chromatography (HPLC)
There are no specific, published chiral HPLC methods for the enantioselective separation of this compound. Chiral HPLC is a primary technique for separating enantiomers, typically employing a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Optical Rotation and Circular Dichroism (CD) Spectroscopy
No experimental data on the optical rotation or circular dichroism of the enantiomers of this compound have been reported.
Optical Rotation measures the angle to which a chiral molecule rotates the plane of polarized light. It is a fundamental property used to characterize enantiomers, with each enantiomer rotating light by an equal magnitude but in opposite directions.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light. yale.edu It is a powerful technique for studying the stereochemistry of chiral molecules. yale.eduresearchgate.net
Without experimental measurement, the specific rotation values and CD spectra for the enantiomers of this compound remain unknown.
Computational and Theoretical Investigations of 2 Methoxy 2 3 Methoxyphenyl Acetic Acid
Quantum Chemical Calculations (e.g., DFT)
Optimized Molecular Geometry and Conformational Analysis
A full conformational analysis and optimized molecular geometry for 2-Methoxy-2-(3-methoxyphenyl)acetic acid has not been specifically reported. For related compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid, studies have shown that the methoxy (B1213986) group can be nearly coplanar with the phenyl ring, while the acetic acid group is often significantly tilted relative to the ring. In the case of 2-Methoxy-2-phenylacetic acid, crystal structure analysis has revealed specific conformations and hydrogen bonding patterns. Without a dedicated study, the precise bond lengths, bond angles, and dihedral angles for this compound remain undetermined.
Frontier Molecular Orbitals (HOMO-LUMO analysis)
A frontier molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution, has not been published for this compound. Such analyses are crucial for understanding the electronic properties and reactivity of a molecule. For instance, the HOMO-LUMO energy gap is a key indicator of chemical stability. While this type of analysis has been performed for various substituted phenylacetic acid derivatives, the specific values and orbital plots for the title compound are not available.
Vibrational Frequencies and Spectroscopic Predictions
Theoretical predictions of the vibrational frequencies (IR and Raman spectra) for this compound are not documented in the searched literature. Computational methods are frequently used to calculate and assign vibrational modes, which aids in the interpretation of experimental spectra. Although spectroscopic data for isomers like 2-methoxyphenylacetic acid exist, a detailed theoretical vibrational analysis for this compound is absent.
Reactivity Indices and Local Reactivity Properties
There is no available research detailing the reactivity indices and local reactivity properties of this compound derived from computational models. These descriptors, such as chemical potential, hardness, softness, and Fukui functions, are important for predicting the reactive sites of a molecule for electrophilic, nucleophilic, and radical attacks.
Non-Covalent Interactions (NCI) Analysis
A specific non-covalent interactions (NCI) analysis for this compound is not found in the current body of scientific literature.
Hirshfeld Surface Analysis
A Hirshfeld surface analysis of this compound has not been published. This technique is valuable for visualizing and quantifying intermolecular interactions within a crystal. Studies on related molecules, such as N-(2-methoxyphenyl)acetamide and 2-[2-(methoxycarbonyl)-3,6-bis(methoxymethoxy)phenyl]acetic acid, have utilized Hirshfeld surface analysis to detail the contributions of various contacts (e.g., H···H, O···H, C···H) to the crystal packing. nih.govnih.gov However, without crystallographic data for the title compound, a Hirshfeld surface analysis cannot be performed.
Reduced Density Gradient (RDG)
Reduced Density Gradient (RDG) analysis is a computational technique rooted in Density Functional Theory (DFT) used to identify and visualize non-covalent interactions (NCIs) in molecular systems. rsc.orgchemrxiv.orgresearchgate.net The method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). Regions of low electron density and a small reduced density gradient are indicative of non-covalent interactions.
A scatter plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix can distinguish between different types of interactions. nih.gov Typically, three main types of interactions can be identified:
Hydrogen Bonds: Characterized by strong, attractive interactions, appearing as distinct spikes at negative values of sign(λ₂)ρ.
Van der Waals Interactions: Weaker, attractive interactions that appear at values of sign(λ₂)ρ close to zero.
Steric Repulsion: Non-bonding repulsive interactions, such as those within rings or crowded steric environments, which are found at positive values of sign(λ₂)ρ.
For this compound, RDG analysis would be instrumental in characterizing the intramolecular interactions that dictate its conformational preferences. Key interactions expected to be identified include:
Intramolecular Hydrogen Bonding: A potential hydrogen bond could form between the carboxylic acid hydroxyl group and the ether oxygen of the methoxy group at the alpha position. The strength and presence of this interaction would significantly influence the molecule's three-dimensional structure. Studies on similar molecules, such as substituted phenols, have shown that intramolecular hydrogen bonds can be a dominant factor in their conformational behavior. nist.gov
Van der Waals Interactions: Dispersion forces between the phenyl ring and the methoxy and carboxylic acid substituents would be visualized.
Steric Interactions: Repulsive interactions, particularly between the bulky substituents on the chiral center and the phenyl ring, would also be evident.
The analysis provides a 3D visualization of these interactions as broad surfaces, color-coded to indicate the type and strength of the interaction.
| Interaction Type | sign(λ₂)ρ (a.u.) Range | Description | Expected Location in Molecule |
|---|---|---|---|
| Hydrogen Bond | -0.04 to -0.02 | Strong, attractive interaction | Between carboxylic -OH and α-methoxy oxygen |
| Van der Waals | -0.01 to 0.01 | Weak, attractive interaction | Across the phenyl ring surface |
| Steric Repulsion | 0.01 to 0.03 | Non-bonding repulsive interaction | Between ortho-hydrogens of the phenyl ring and substituents on the chiral carbon |
Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize the localization of electrons in a molecule, providing a chemically intuitive picture of bonding and electron pairs. wikipedia.orgpku.edu.cn ELF is a measure of the likelihood of finding an electron near a reference electron. wikipedia.org It partitions the molecular space into regions, or basins of attraction, that correspond to atomic cores, covalent bonds, and lone pairs. nih.govjussieu.fr
The value of ELF ranges from 0 to 1. An ELF value close to 1 signifies perfect localization, typical of core electrons or lone pairs, while lower values indicate more delocalized electrons, as found in covalent bonds. wikipedia.org The topological analysis of ELF basins allows for a quantitative description of the electron distribution. cdnsciencepub.com
In the context of this compound, an ELF analysis would provide detailed insights into its electronic structure:
Covalent Bonds: Disynaptic basins, located between two atomic cores, would characterize the C-C, C-O, and C-H covalent bonds. The population of these basins would correlate with the bond order.
Lone Pairs: Monosynaptic basins, associated with a single atomic core, would identify the lone pairs on the oxygen atoms of the methoxy and carbonyl groups.
Aromaticity: The ELF analysis of the phenyl ring would show attractors for the C-C bonds, and the degree of electron delocalization can be inferred from the basin populations and their fluctuations. cdnsciencepub.com
This detailed mapping of electron pairs offers a faithful representation of the Lewis structure and can highlight subtle electronic effects, such as hyperconjugation and inductive effects, stemming from the substituents.
| Basin Type | Location | Average Electron Population (e⁻) |
|---|---|---|
| Disynaptic (C-C) | Phenyl Ring | ~2.20 |
| Disynaptic (C=O) | Carbonyl Group | ~3.10 |
| Disynaptic (C-O) | Carboxylic Acid | ~1.80 |
| Disynaptic (C-O) | Methoxy Group | ~1.95 |
| Monosynaptic (Lone Pair) | Carbonyl Oxygen | ~2.50 (each) |
| Monosynaptic (Lone Pair) | Hydroxyl Oxygen | ~2.60 (each) |
| Monosynaptic (Lone Pair) | Methoxy Oxygen | ~2.55 (each) |
Reaction Mechanism Studies (e.g., Transition State Analysis)
Computational chemistry is an indispensable tool for elucidating the mechanisms of organic reactions. rsc.orgecampus.com By mapping the potential energy surface (PES) of a reaction, chemists can identify stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). Transition state analysis provides critical information about the feasibility and kinetics of a reaction pathway.
For this compound, a relevant reaction to study would be its esterification with an alcohol, a fundamental reaction of carboxylic acids. A computational study of this reaction would involve:
Locating the Transition State: The geometry of the transition state for the reaction (e.g., the tetrahedral intermediate formation and its collapse) would be optimized.
Calculating Activation Energy: The energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), would be calculated. A lower activation energy implies a faster reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.
Catalytic Effects: The study could be extended to investigate the effect of acid or base catalysis on the reaction mechanism and activation energies. Computational studies have successfully elucidated the role of catalysts in various organic reactions, including those involving hydrogen bonding and Brønsted acids. nih.gov
Such studies can also be used to explore other potential reactions, such as decarboxylation or reactions involving the methoxy groups. The insights gained from transition state analysis are crucial for understanding reactivity, predicting product outcomes, and designing new synthetic routes. uokerbala.edu.iq
| Reaction Step | Description | Hypothetical ΔG‡ (kcal/mol) |
|---|---|---|
| Protonation of Carbonyl | Activation of the carboxylic acid | ~5 |
| Nucleophilic Attack | Formation of the tetrahedral intermediate | ~15 |
| Proton Transfer | Rearrangement within the intermediate | ~8 |
| Elimination of Water | Collapse of the intermediate to form the ester | ~12 |
Applications of 2 Methoxy 2 3 Methoxyphenyl Acetic Acid and Its Derivatives in Organic Synthesis
Role as Chiral Building Blocks in Complex Molecule Synthesis
The presence of a stereocenter at the α-position, conferred by the additional methoxy (B1213986) group, theoretically makes 2-Methoxy-2-(3-methoxyphenyl)acetic acid a valuable chiral building block. Enantiomerically pure forms of such α-substituted carboxylic acids are often sought after for the asymmetric synthesis of complex target molecules, including pharmaceuticals and natural products. However, specific examples of the resolution of racemic this compound and the subsequent use of its enantiomers in the synthesis of complex molecules are not readily found in the surveyed literature.
Precursor to Other Value-Added Organic Compounds
Phenylacetic acids and their derivatives are broadly used as precursors in the synthesis of a wide array of organic compounds. For instance, related compounds like 3-methoxyphenylacetic acid are known to be intermediates in the manufacturing of pharmaceuticals and pesticides. chembk.com The carboxylic acid and ether functionalities of this compound could potentially be modified through various standard organic reactions to yield more complex and valuable substances. However, specific, documented synthetic routes starting from this compound to produce other value-added compounds are not detailed in the available research.
Utility in the Formation of Heterocyclic Systems (e.g., benzofurans, thiazepinones)
The synthesis of heterocyclic systems often employs substituted phenylacetic acids as starting materials. For example, derivatives of methoxyphenylacetic acids have been utilized in the construction of benzofuran (B130515) and thiazepinone cores. One approach to benzofuran synthesis involves the cyclization of 2-(2-methoxyaryl)-1-arylethanone derivatives. jocpr.com The synthesis of certain thiazepinones has been achieved using α-bromo-(4-methoxyphenyl)acetic acid ethyl ester. nih.gov While these examples demonstrate the potential of the broader class of methoxyphenylacetic acids in heterocycle synthesis, there are no specific reports detailing the use of this compound for the formation of benzofurans, thiazepinones, or other heterocyclic systems.
Future Research Directions for 2 Methoxy 2 3 Methoxyphenyl Acetic Acid
Development of Novel and Efficient Synthetic Routes
Currently, dedicated and optimized synthetic routes for 2-Methoxy-2-(3-methoxyphenyl)acetic acid are not widely documented in the literature, presenting a primary area for future research. The development of efficient, scalable, and sustainable synthetic methods is crucial. Traditional methods for analogous phenylacetic acids often involve multi-step processes that may not be suitable. For instance, the hydrolysis of corresponding benzyl (B1604629) cyanides is a common route for phenylacetic acids, but the introduction of the alpha-methoxy group would require a separate, subsequent step. google.com
Future research should focus on developing more convergent and atom-economical pathways. This could include:
Asymmetric Synthesis: Developing methods to control the stereochemistry at the alpha-carbon is paramount for producing enantiomerically pure samples, which are essential for many applications.
Catalytic Methods: Investigating metal- or organo-catalyzed alpha-methoxylation of a 3-methoxyphenylacetic acid precursor could provide a direct and efficient route.
Biocatalysis: The use of enzymes to catalyze key steps could offer high selectivity and milder reaction conditions, contributing to more sustainable synthetic processes. acs.org
Flow Chemistry: Adapting synthetic routes to continuous flow processes could enhance safety, efficiency, and scalability for potential industrial production.
A comparative overview of potential synthetic strategies is presented below.
| Potential Synthetic Strategy | Key Transformation | Potential Advantages | Research Focus |
| O-methylation of Mandelic Acid Derivative | Methylation of the alpha-hydroxyl group of 2-hydroxy-2-(3-methoxyphenyl)acetic acid. | Utilizes a potentially accessible precursor. | Development of selective and high-yielding methylation conditions. |
| Alpha-methoxylation of Phenylacetate | Direct introduction of the methoxy (B1213986) group onto a 3-methoxyphenylacetate ester. | Potentially a more direct route. | Discovery of suitable catalysts and reaction conditions for selective methoxylation. |
| Grignard-type Reaction | Reaction of a 3-methoxyphenylmagnesium halide with a glyoxylate (B1226380) derivative. | Convergent approach. | Optimization of reaction conditions to maximize yield and minimize side products. |
| One-Pot Multicomponent Reactions | Combining multiple starting materials in a single step, similar to syntheses of other complex acids. mdpi.commdpi.com | High efficiency and reduced purification steps. | Designing a novel multicomponent reaction that yields the target structure. |
Exploration of New Chemical Transformations
The bifunctional nature of this compound, containing both a carboxylic acid and an ether linkage at a chiral center, makes it a versatile substrate for exploring new chemical reactions. Future studies could systematically investigate the reactivity of these functional groups.
Carboxylic Acid Modifications: Standard derivatization of the carboxyl group, such as esterification, amidation, and conversion to acyl halides, should be explored. The electronic and steric influence of the alpha-methoxy group on these transformations compared to simpler phenylacetic acids would be of fundamental interest.
Reactions at the Alpha-Position: The stability and reactivity of the alpha-methoxy group warrant investigation. Research could explore whether this group can be displaced or participate in rearrangements under specific conditions, potentially leading to novel molecular scaffolds.
Transformations of the Aromatic Ring: The directing effects of the two existing substituents on electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) could be systematically studied to produce a library of new derivatives.
| Functional Group | Potential Transformation | Resulting Compound Class | Area of Investigation |
| Carboxylic Acid | Amidation with various amines | Phenylacetamide derivatives | Influence of the alpha-methoxy group on reaction kinetics and yield. |
| Carboxylic Acid | Reduction | 2-Methoxy-2-(3-methoxyphenyl)ethanol | Selective reduction in the presence of the ether and aromatic ring. |
| Alpha-Methoxy Group | Ether cleavage | 2-Hydroxy-2-(3-methoxyphenyl)acetic acid | Stability studies and development of selective cleavage methods. |
| Aromatic Ring | Electrophilic Bromination | Bromo-substituted derivatives | Regioselectivity of substitution based on the directing effects of the existing groups. |
Advanced Spectroscopic and Structural Characterization
A comprehensive understanding of the structural and electronic properties of this compound is fundamental. While standard techniques provide basic characterization, advanced methods are needed for a deeper understanding.
Future work should aim to build a complete characterization profile. Single-crystal X-ray diffraction analysis would be particularly valuable, as it provides unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This type of detailed structural analysis has been crucial for understanding related molecules. nih.gov Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), would allow for the unequivocal assignment of all proton and carbon signals, which is critical for confirming the structure and for future reaction monitoring.
| Analytical Technique | Type of Information Provided | Significance for Future Research |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, angles, and crystal packing. nih.gov | Provides definitive proof of structure and stereochemistry; informs understanding of solid-state properties. |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Unambiguous assignment of ¹H and ¹³C signals and their correlations. | Essential for confirming the identity of new derivatives and for mechanistic studies. |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. | Confirms the molecular formula of newly synthesized compounds. |
| Chiral Chromatography | Separation and quantification of enantiomers. | Crucial for verifying the success of asymmetric syntheses and for studying stereospecific reactions. |
Further Elucidation of Mechanistic Pathways
Once novel synthetic routes and transformations are established, research should focus on the underlying reaction mechanisms. Understanding these pathways is key to optimizing reactions and expanding their scope. For complex molecules, reaction pathways can be intricate, involving several intermediates. mdpi.commdpi.com
Future mechanistic studies could involve:
Kinetic Analysis: Measuring reaction rates under various conditions (temperature, concentration, catalyst loading) to determine the reaction order and activation energy.
Isotopic Labeling: Using isotopes (e.g., ¹³C, ²H) to trace the path of atoms from reactants to products, providing direct evidence for proposed mechanisms.
Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction profiles, identify transition states, and rationalize observed selectivity.
Intermediate Trapping: Designing experiments to isolate or detect proposed reaction intermediates, offering tangible proof of a mechanistic pathway.
Design and Synthesis of Advanced Materials or Reagents
The unique structure of this compound suggests its potential as a building block for more complex and functional molecules. Future research should be directed towards leveraging its features to create novel materials and reagents.
Chiral Ligands: If prepared in enantiopure form, the compound could be converted into chiral ligands for asymmetric catalysis. The combination of the phenyl ring and the stereocenter with coordinating heteroatoms could lead to new, effective ligand architectures.
Pharmaceutical Intermediates: Phenylacetic acid derivatives are core structures in numerous active pharmaceutical ingredients. researchgate.netgoogleapis.com This compound could serve as a valuable intermediate for the synthesis of new drug candidates.
Polymer Science: The molecule could be functionalized to act as a monomer for the synthesis of specialty polymers with unique properties, such as chirality, which could be useful in separation science or as advanced optical materials.
Molecular Probes: By incorporating fluorescent tags or other reporter groups, derivatives could be designed as molecular probes for applications in chemical biology or materials science.
| Potential Application Area | Key Structural Feature | Research Objective |
| Asymmetric Catalysis | Alpha-stereocenter | Synthesis of enantiopure ligands for metal-catalyzed reactions. |
| Medicinal Chemistry | Phenylacetic acid scaffold | Use as a starting material for the synthesis of biologically active compounds. researchgate.net |
| Materials Science | Chiral, bifunctional structure | Incorporation as a monomer into novel polymers with tailored properties. |
| Chemical Reagents | Carboxylic acid handle | Use as a chiral derivatizing agent for determining the enantiomeric excess of other molecules. |
Q & A
Basic: What are the optimized synthetic routes for 2-Methoxy-2-(3-methoxyphenyl)acetic acid, and how can reaction conditions be controlled?
Methodological Answer:
The synthesis typically involves multi-step esterification and etherification. A common approach starts with methoxybenzoic acid derivatives, reacting with ethylene glycol under acidic conditions to form intermediates, followed by sequential etherification with phenoxyethanol derivatives. Key parameters include temperature control (60–80°C for ester formation), stoichiometric ratios (1:1.2 for acid:alcohol), and catalysts (e.g., sulfuric acid). Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures >95% purity. Monitoring reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) is critical .
Basic: Which computational methods are suitable for modeling the electronic structure and thermochemical properties of this compound?
Methodological Answer:
Hybrid density-functional theory (DFT) with exact exchange terms, such as the B3LYP functional, is recommended. Becke’s 1993 study highlights that incorporating exact-exchange data (e.g., 20% Hartree-Fock exchange) reduces atomization energy errors to <2.4 kcal/mol . For correlation energy, the Lee-Yang-Parr (LYP) functional, adapted from the Colle-Salvetti formula, provides accuracy within 5% for molecular systems. Basis sets like 6-31G(d,p) balance computational cost and accuracy. Software packages like Gaussian or ORCA are standard .
Basic: How can researchers analyze this compound using titration or chromatography?
Methodological Answer:
- Titration: Use NaOH (0.1M) with phenolphthalein (pH 8.2–10.0 endpoint). Dissolve 0.1g compound in 50mL ethanol, titrate to pink persistence. Calculate molarity via . Average triplicate trials to minimize error .
- HPLC: C18 column, mobile phase: acetonitrile/0.1% phosphoric acid (70:30), flow rate 1mL/min, UV detection at 254nm. Retention time ~5.2min. Calibrate with pure standards .
Advanced: How can contradictions between experimental and computational data on stability/reactivity be resolved?
Methodological Answer:
Experimental stability data gaps (e.g., hazardous decomposition products) require controlled degradation studies. Perform thermogravimetric analysis (TGA) under N₂ (10°C/min to 500°C) to identify decomposition thresholds. Pair with DFT-based transition-state modeling (e.g., using Gaussian’s QST3) to predict reactive pathways. Cross-validate with FT-IR and GC-MS to detect intermediates (e.g., methoxy phenols). Note: Existing safety data sheets lack decomposition details, necessitating empirical validation .
Advanced: What crystallographic techniques determine the molecular conformation and packing of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with a Bruker D8 Venture system (Mo-Kα radiation, λ=0.71073 Å) resolves molecular geometry. Key steps:
- Grow crystals via slow evaporation (ethanol/dichloromethane).
- Collect data at 120K to reduce thermal motion.
- Solve structures using SHELX; refine with full-matrix least-squares (R-factor <0.05).
- Analyze hydrogen-bonding networks (e.g., O–H···O) with Mercury software. Example: Monoclinic symmetry with Å, .
Advanced: How to assess its role as a metabolite or biomarker in toxicology studies?
Methodological Answer:
In vitro incubation with liver microsomes (human/rat) identifies metabolic pathways. Use LC-MS/MS to detect alkoxyacetic acid derivatives (e.g., 2-methoxyacetic acid-d3 as a deuterated internal standard). Quantify urinary metabolites in rodent models post-exposure. Adjust pH to 2–3 for solid-phase extraction (C18 cartridges). Validate methods via spike-recovery tests (85–115% acceptable) .
Advanced: How to design experiments studying its reactivity with acids/oxidizing agents?
Methodological Answer:
- Acid Reactivity: Mix 1mmol compound with 2M HCl (1:2 molar ratio) at 25°C. Monitor pH and conductivity changes. Use NMR (¹H, 400MHz) to track ester hydrolysis (disappearance of δ 3.7 ppm OCH₃ signal).
- Oxidative Stability: Expose to 3% H₂O₂ at 40°C for 24h. Analyze via FT-IR for carbonyl (1700cm⁻¹) and ether (1100cm⁻¹) bond integrity. Compare with DFT-predicted bond dissociation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
